molecular formula C13H9BrF3NO B14773216 3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine

3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine

Cat. No.: B14773216
M. Wt: 332.12 g/mol
InChI Key: APHSSZKJBFZAJO-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl phenoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl phenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H9BrF3NO

Molecular Weight

332.12 g/mol

IUPAC Name

3-bromo-2-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine

InChI

InChI=1S/C13H9BrF3NO/c1-8-11(14)6-7-12(18-8)19-10-4-2-9(3-5-10)13(15,16)17/h2-7H,1H3

InChI Key

APHSSZKJBFZAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

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